3PO

Description

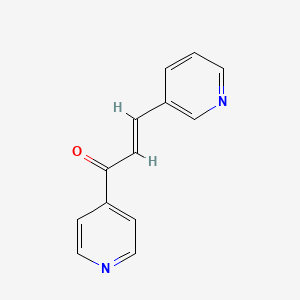

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGYMNWMDNSTL-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348103 | |

| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18550-98-6 | |

| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the function of 3PO compound in cells

An In-depth Technical Guide on the Cellular Functions of 3PO

Introduction

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (this compound) is a small-molecule compound widely recognized for its role as a potent inhibitor of glycolysis. It has garnered significant interest within the research and drug development communities, particularly in the field of oncology, due to its ability to selectively target the heightened metabolic activity characteristic of cancer cells, often referred to as the Warburg effect. Initially, this compound was identified as a specific inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme that regulates glycolytic flux.[1][2][3] By modulating this pathway, this compound has been shown to exert a range of cellular effects, including the suppression of cell proliferation, induction of cell cycle arrest, and inhibition of angiogenesis.[3][4]

However, recent studies have introduced a degree of complexity to the understanding of this compound's mechanism of action, with some evidence suggesting that its inhibitory effects on glycolysis may occur independently of direct PFKFB3 binding.[5][6][7] This guide provides a comprehensive overview of the cellular functions of this compound, presenting the prevailing models of its mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols for its study.

Mechanism of Action

The precise molecular mechanism by which this compound exerts its effects is a subject of ongoing investigation, with two primary hypotheses currently under consideration.

The PFKFB3 Inhibition Hypothesis

The canonical mechanism attributed to this compound is the direct inhibition of PFKFB3.[2] PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (Fru-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in the glycolytic pathway.[8] In many cancer cells, PFKFB3 is overexpressed, leading to elevated levels of Fru-2,6-BP and a subsequent increase in glycolytic flux.[4][9] this compound is thought to compete with the substrate of PFKFB3, fructose-6-phosphate, thereby inhibiting the enzyme's kinase activity.[2] This leads to a reduction in intracellular Fru-2,6-BP levels, which in turn decreases the activity of PFK-1 and suppresses overall glycolytic flux.[1][2] The downstream consequences of this inhibition include a decrease in glucose uptake and reduced production of lactate, ATP, NAD+, and NADH.[1][3]

Figure 1. PFKFB3 Inhibition by this compound.

The Intracellular pH Hypothesis

More recent evidence has challenged the direct binding model. Studies utilizing isothermal titration calorimetry have failed to demonstrate a direct interaction between this compound and the PFKFB3 enzyme.[5][6][7] An alternative mechanism has been proposed wherein this compound's effects on glycolysis are mediated by a decrease in intracellular pH.[5][7] According to this hypothesis, this compound causes an accumulation of lactic acid within the cell, leading to cytoplasmic acidification. This decrease in pH, in turn, inhibits the activity of key glycolytic enzymes, which are sensitive to pH changes, thereby suppressing the overall pathway.[5]

Figure 2. Intracellular pH-mediated inhibition by this compound.

Cellular Functions and Effects

Independent of its precise molecular target, this compound consistently demonstrates a range of biological activities across various cell types.

-

Inhibition of Cancer Cell Proliferation: this compound effectively attenuates the proliferation of a wide array of cancer cell lines, including those from hematopoietic and adenocarcinoma origins.[1][2] This cytostatic effect is particularly pronounced in cells that are highly dependent on glycolysis for their energy and biosynthetic needs.[4]

-

Induction of Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase.[1][2] This effect is often preceded by a measurable decrease in Fru-2,6-BP levels and glucose uptake, linking the metabolic inhibition to the regulation of cell cycle progression.[3]

-

Modulation of Immune Cell Function: In neutrophils, this compound has been identified as a regulator of inflammatory responses. It inhibits the production of reactive oxygen species (ROS) and the release of neutrophil extracellular traps (NETs) in a dose-dependent manner.[10]

-

Anti-Angiogenic Properties: By inhibiting glycolysis in endothelial cells, this compound can impair vessel sprouting and pathological angiogenesis.[3] This has significant implications for cancer therapy, as it suggests this compound can not only target tumor cells directly but also disrupt the formation of new blood vessels that supply the tumor.

-

Effects in Other Pathologies: The utility of this compound is being explored beyond oncology. The HIF1α-PFKFB3 pathway, which this compound targets, is implicated in the pathology of diabetic retinopathy.[11] Additionally, this compound has been shown to mitigate cardiac remodeling after myocardial infarction by regulating the TGF-β1/SMAD2/3 pathway.[12]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound across various experimental systems.

| Cell Line / System | Assay | Parameter | Value | Reference |

| Various Cancer Cell Lines | Proliferation Assay | IC₅₀ | 1.4 - 24 µM | [1] |

| Recombinant Human PFKFB3 | Enzyme Inhibition Assay | IC₅₀ | 22.9 µM | [2][3] |

| Jurkat T-cells | Proliferation Assay | IC₅₀ | 1.4 µM | [2] |

| ras-transformed Bronchial Epithelial Cells | Proliferation Assay | IC₅₀ | 26 µM | [3] |

| Normal Bronchial Epithelial Cells | Proliferation Assay | IC₅₀ | 49 µM | [3] |

| A375 Melanoma Cells | MTT Assay (24h) | Significant Cytotoxicity | > 50 µM | [8] |

Table 1. In Vitro Efficacy of this compound.

| Metabolite / Process | Cell Type / Model | This compound Concentration | Effect | Reference |

| Fru-2,6-BP | Tumor-bearing mice | 0.07 mg/g (i.p.) | Markedly reduced | [2] |

| Glucose Uptake | Tumor-bearing mice | 0.07 mg/g (i.p.) | Markedly reduced | [2] |

| Lactate, ATP, NAD+, NADH | Jurkat Cells | 10 µM | Decreased | [1] |

| ROS and NET production | Neutrophils | 10 - 50 µM | Dose-dependent inhibition | [10] |

| Glutathione | Neutrophils | 50 µM | Significantly decreased | [10] |

Table 2. Effects of this compound on Cellular Metabolism and Processes.

Experimental Protocols

The following section outlines standardized protocols for investigating the cellular effects of this compound.

General Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) at a density that ensures they are in the logarithmic growth phase at the time of treatment. For example, seed A375 melanoma cells at 5 x 10³ cells/well in a 96-well plate 24 hours prior to treatment.[8]

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO (e.g., 100 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

Cell Viability Assessment (MTT Assay)

-

Protocol:

-

Following the treatment period with this compound, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., to a final concentration of 0.5 mg/mL) to each well.[8]

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Carefully remove the MTT-containing medium.

-

Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis via Flow Cytometry

-

Protocol:

-

Culture and treat cells with this compound in 6-well plates.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 12 hours at 4°C.[8]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and an RNase (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[8]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Figure 3. General experimental workflow for studying this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of glycolysis in various cellular and pathological contexts. Its ability to inhibit cell proliferation, particularly in cancer cells, underscores the potential of targeting cellular metabolism for therapeutic intervention. While the canonical mechanism of action involves the inhibition of the key glycolytic regulator PFKFB3, emerging evidence suggesting an alternative, pH-dependent mechanism highlights the need for further research to fully elucidate its molecular interactions and potential off-target effects.[5][6][7] For researchers and drug development professionals, a thorough understanding of both the established functions and the ongoing mechanistic debate surrounding this compound is crucial for the accurate interpretation of experimental results and the strategic design of future investigations into metabolic inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Brocade Desktop: irua [repository.uantwerpen.be]

- 7. Small molecule this compound inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a Selective Inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 in A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]

- 9. Deciphering the Anti-Cancer Efficacy of the Combination of Small-Molecule Inhibitor KAN0438757 and Curcumin in Lung Cancer Cell Lines [mdpi.com]

- 10. The small molecule inhibitor this compound is a modulator of neutrophil metabolism, ROS production, and NET release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 12. mdpi.com [mdpi.com]

3PO and its Role in Inhibiting Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a potent inhibitor of glycolysis. It details the mechanism of action, focusing on its role as a modulator of the key glycolytic regulatory enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This document summarizes key quantitative data on its efficacy, provides detailed protocols for essential in vitro and in vivo experiments, and presents visual representations of the relevant signaling pathways and experimental workflows. The guide is intended to be a valuable resource for researchers in oncology, metabolism, and drug development investigating the therapeutic potential of targeting glycolysis.

Introduction

The metabolic reprogramming of cancer cells, famously described as the Warburg effect, is characterized by a preferential reliance on aerobic glycolysis for energy production, even in the presence of ample oxygen.[1][2][3] This metabolic shift provides cancer cells with a growth advantage by supplying ATP and the necessary biosynthetic precursors for rapid proliferation. A key regulator of this process is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which synthesizes fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[4][5] The small molecule 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as this compound, has emerged as a significant tool for studying the effects of glycolysis inhibition due to its activity against PFKFB3.[4][6]

Mechanism of Action

This compound functions as an inhibitor of glycolysis primarily through the modulation of PFKFB3 activity.[4][6][7] By reducing PFKFB3 activity, this compound leads to a decrease in the intracellular concentration of F-2,6-BP.[4] This, in turn, reduces the allosteric activation of PFK-1, thereby suppressing the overall glycolytic flux. The consequences of this inhibition are a reduction in glucose uptake, decreased production of lactate, and a decline in intracellular ATP levels.[4][6]

However, there is some debate in the scientific literature regarding the direct binding of this compound to PFKFB3. Some studies suggest that this compound may not directly bind to the enzyme but rather induces an accumulation of intracellular lactic acid, leading to a decrease in intracellular pH, which then non-specifically inhibits various glycolytic enzymes. Isothermal titration calorimetry experiments have failed to demonstrate a direct binding of this compound to recombinant PFKFB3.

Signaling Pathway

The regulation of glycolysis is intricately linked to major signaling pathways that control cell growth and proliferation, such as the PI3K/Akt/mTOR pathway. PFKFB3 is a downstream target of this pathway, and its expression and activity can be upregulated by activated Akt. By inhibiting PFKFB3, this compound can counteract the pro-glycolytic and pro-survival signals emanating from this pathway.

Quantitative Data

The inhibitory effects of this compound have been quantified across various cancer cell lines and against the recombinant PFKFB3 enzyme. The following tables summarize key efficacy data.

Table 1: In Vitro IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jurkat | T-cell Leukemia | ~10 | [6] |

| HL-60 | Promyelocytic Leukemia | 1.4 - 24 | [4] |

| MDA-MB-231 | Breast Adenocarcinoma | 1.4 - 24 | [4] |

| Lewis Lung Carcinoma | Lung Carcinoma | 1.4 - 24 | [4] |

| Recombinant Human PFKFB3 | - | 22.9 | [7] |

Table 2: Effects of this compound on Glycolytic Parameters

| Cell Line/System | This compound Concentration | Parameter Measured | Observed Effect | Reference |

| Jurkat T cells | 10 µM | Lactate Secretion | Significant decrease | [6] |

| Jurkat T cells | 10 µM | Intracellular ATP | Significant decrease | [6] |

| Jurkat T cells | 10 µM | Intracellular NADH | Significant decrease | [6] |

| Transformed Tumor Cell Lines | 10 µM | Glycolytic Flux to Lactate | Suppression | [6] |

| Lewis Lung Carcinoma Xenografts | 0.07 mg/g (i.p.) | Glucose Uptake | Marked reduction | [4] |

| Tumor-bearing mice | 0.07 mg/g (i.p.) | Intracellular F-2,6-BP | Marked reduction | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PFKFB3 Enzymatic Activity Assay

This protocol is adapted from a commercially available kinase activity kit and can be used to determine the direct inhibitory effect of compounds on recombinant PFKFB3.

Materials:

-

Recombinant Human PFKFB3

-

Universal Kinase Activity Kit (containing 10X Assay Buffer, ATP, and Coupling Phosphatase)

-

Fructose-6-Phosphate (F-6-P)

-

96-well clear plate

-

Plate reader

Procedure:

-

Prepare 1X Assay Buffer: Dilute the 10X Assay Buffer to 1X with deionized water.

-

Prepare Reaction Mixture: Prepare a solution containing 0.5 mM ATP and 2.5 mM F-6-P in 1X Assay Buffer.

-

Prepare Enzyme Solution: Dilute recombinant human PFKFB3 to a working concentration (e.g., 100 ng/µL) in 1X Assay Buffer.

-

Prepare Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in 1X Assay Buffer.

-

Assay Setup (in a 96-well plate):

-

Add 20 µL of the diluted PFKFB3 enzyme to each well (except for the no-enzyme control).

-

Add 10 µL of the this compound dilution (or vehicle control) to the respective wells.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the Reaction Mixture to each well.

-

-

Kinase Reaction: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Phosphate Detection: Add the components of the kinase activity kit for detecting phosphate release (e.g., Coupling Phosphatase and Malachite Green reagent) according to the manufacturer's instructions.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Glucose Uptake Assay (2-NBDG)

This assay uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Glucose-free culture medium

-

This compound

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired time.

-

Glucose Starvation: Wash the cells with PBS and incubate in glucose-free medium for a short period (e.g., 30-60 minutes) to enhance 2-NBDG uptake.

-

2-NBDG Incubation: Add 2-NBDG to the glucose-free medium at a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Stopping the Uptake: Stop the uptake by washing the cells with ice-cold PBS.

-

Measurement:

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity on a flow cytometer.

-

Fluorescence Plate Reader: Read the fluorescence intensity directly from the plate.

-

-

Data Analysis: Quantify the mean fluorescence intensity and calculate the percentage of glucose uptake inhibition relative to the control.

Lactate Production Assay

This assay measures the concentration of lactate secreted into the cell culture medium.

Materials:

-

Cell culture supernatant from this compound-treated and control cells

-

Lactate assay kit (containing lactate dehydrogenase, NAD+, and a colorimetric or fluorometric probe)

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Collection: Collect the cell culture medium from cells treated with this compound or vehicle control.

-

Assay Reaction: Follow the instructions of the commercial lactate assay kit. Typically, this involves adding a reaction mixture containing lactate dehydrogenase and NAD+ to the supernatant. The conversion of lactate to pyruvate is coupled to the reduction of NAD+ to NADH, which is then detected by a probe.

-

Measurement: Read the absorbance or fluorescence at the specified wavelength.

-

Data Analysis: Generate a standard curve using known concentrations of lactate. Determine the lactate concentration in the samples and normalize to the cell number or protein concentration.

Intracellular ATP Measurement

This assay quantifies the intracellular ATP levels as a measure of cellular energy status.

Materials:

-

Cell lysates from this compound-treated and control cells

-

ATP assay kit (luciferin/luciferase-based)

-

Luminometer

Procedure:

-

Cell Lysis: Lyse the cells treated with this compound or vehicle control using the lysis buffer provided in the ATP assay kit.

-

Assay Reaction: Add the luciferin/luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Generate a standard curve with known ATP concentrations. Determine the ATP concentration in the samples and normalize to the cell number or protein concentration.

Experimental Workflow

The characterization of a glycolysis inhibitor like this compound typically follows a logical progression of experiments from in vitro enzymatic assays to in vivo efficacy studies.

In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in various preclinical cancer models. Intraperitoneal (i.p.) administration of this compound has been shown to significantly inhibit the growth of established tumors in vivo.[4]

Typical Experimental Design:

-

Animal Models: Athymic nude mice are commonly used for xenograft studies with human cancer cell lines.

-

Tumor Implantation: Cancer cells (e.g., Lewis Lung Carcinoma, MDA-MB-231, HL-60) are subcutaneously injected into the flanks of the mice.

-

Treatment Regimen: Once tumors reach a palpable size, mice are treated with this compound (e.g., 0.07 mg/g, i.p.) or vehicle control. Dosing schedules can vary, including daily injections or cyclical regimens.[4]

-

Efficacy Endpoints: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

-

Pharmacodynamic Markers: Tumor tissue can be analyzed for biomarkers of glycolysis inhibition, such as reduced levels of F-2,6-BP and decreased glucose uptake (e.g., using PET imaging with 18F-FDG).

Conclusion

This compound is a valuable research tool for investigating the consequences of glycolysis inhibition in cancer and other diseases with altered metabolism. Its ability to reduce glycolytic flux through the modulation of PFKFB3 activity has been demonstrated in a multitude of in vitro and in vivo studies. While the precise molecular interaction with PFKFB3 remains a subject of investigation, the downstream effects on cellular metabolism and proliferation are well-documented. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of targeting glycolysis and to develop novel inhibitors with improved pharmacological properties.

References

An In-depth Technical Guide to 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO): Biochemical Properties, Structure, and Controversies in Glycolytic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties and structure of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a small molecule initially identified as a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells. This document details the reported effects of this compound on cellular metabolism, including its impact on glucose uptake and the production of key metabolites. In addition to summarizing key quantitative data and experimental methodologies, this guide addresses the emerging controversy surrounding the direct inhibitory action of this compound on PFKFB3, presenting evidence from conflicting studies. This information is intended to provide researchers and drug development professionals with a thorough understanding of this compound's biological activities and the nuances of its mechanism of action.

Introduction

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as this compound, is a synthetic chemical compound. It is a member of the pyridine class of compounds, characterized by a pyridine ring substituted with a 3-oxo-3-(pyridin-4-yl)prop-1-en-1-yl group at the 3rd position[1][2]. Initially, this compound garnered significant interest in the field of cancer biology and drug development due to its reported inhibitory effects on PFKFB3, an enzyme that plays a pivotal role in promoting high glycolytic rates in tumor cells[3][4]. The compound was shown to attenuate the proliferation of various cancer cell lines and suppress tumor growth in preclinical models[3][5]. However, more recent studies have cast doubt on its direct interaction with and inhibition of PFKFB3, suggesting that its effects on glycolysis may be mediated by other mechanisms[6][7]. This guide will delve into the established biochemical properties of this compound, its molecular structure, and the ongoing scientific debate regarding its primary mode of action.

Structure and Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | [1] |

| Synonyms | This compound, 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | [1] |

| Molecular Formula | C₁₃H₁₀N₂O | [1][8] |

| Molecular Weight | 210.23 g/mol | [1][8] |

| CAS Number | 18550-98-6 | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents such as DMSO |

Biochemical Properties and Biological Activity

Reported Inhibition of PFKFB3 and Effects on Glycolysis

This compound was initially identified as a small-molecule inhibitor of the PFKFB3 isozyme[3]. PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (Fru-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, this compound was reported to suppress glycolytic flux[3].

The reported downstream effects of this inhibition include:

-

Decreased Glucose Uptake: this compound has been shown to suppress the uptake of glucose in cancer cells[3][5].

-

Reduced Intracellular Metabolites: The compound leads to a decrease in the intracellular concentrations of Fru-2,6-BP, lactate, ATP, NAD+, and NADH[3][5].

The following diagram illustrates the proposed mechanism of action of this compound on the glycolytic pathway.

Caption: Reported inhibitory effect of this compound on the PFKFB3-mediated glycolytic pathway.

Antiproliferative and Antitumor Activity

This compound has demonstrated the ability to inhibit the proliferation of a range of human cancer cell lines, with reported IC50 values between 1.4 and 24 µmol/L[3][5]. It has been observed to induce a G2/M phase cell cycle arrest in Jurkat cells[5]. In vivo studies have shown that intraperitoneal administration of this compound can inhibit tumor growth in mouse models of Lewis lung carcinoma, breast adenocarcinoma, and leukemia[5][8].

The Controversy: Is this compound a Direct PFKFB3 Inhibitor?

Despite the initial reports, several subsequent studies have questioned whether this compound directly binds to and inhibits PFKFB3. Some research has failed to demonstrate this compound's activity in PFKFB3 kinase assays. One study using isothermal titration calorimetry found that this compound did not bind to PFKFB3, even at high concentrations[6][7]. This study proposed an alternative mechanism where this compound causes an accumulation of lactic acid inside cells, leading to a decrease in intracellular pH and subsequent inhibition of glycolytic enzymes[6][7]. This controversy highlights the importance of careful target validation in drug development.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |

| Jurkat | Growth Inhibition | 48 hrs | 1.4 | [8] |

| K562 | Growth Inhibition | 48 hrs | 3.2 | [8] |

| Transformed NHBE | Growth Inhibition | 48-72 hrs | 1.5 | [8] |

| Various Cancer Cell Lines | Proliferation | - | 1.4 - 24 | [5] |

Table 2: In Vitro PFKFB3 Inhibition

| Target | Assay Type | IC50 (µM) | Reference |

| Recombinant Human PFKFB3 | Kinase Assay | 22.9 (initially reported) | [8] |

| Recombinant Human PFKFB3 | Kinase Assay | >100 (more recent report) |

Table 3: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | Dosage and Administration | Effect | Reference |

| C57Bl/6 mice | Lewis Lung Carcinoma Xenografts | 0.07 mg/g; i.p. once daily for 14 days | Inhibited tumor growth | [5] |

| BALB/c athymic mice | - | 0.07 mg/g; i.p. three sequential daily injections followed by 3 off days for 14 days | Inhibited tumor growth | [5] |

| C57Bl/6 mice | - | 0.07 mg/g; i.p. once | Inhibited Fru-2,6-BP and glucose uptake | [5] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize this compound.

Cell Proliferation and Viability Assays

-

Objective: To determine the effect of this compound on the growth and viability of cancer cells.

-

General Protocol:

-

Cell Seeding: Cancer cell lines (e.g., Jurkat, HCT-116, HT-29) are seeded in 96-well plates at a predetermined density.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours).

-

Assessment of Proliferation/Viability:

-

Trypan Blue Dye Exclusion Assay: Cells are stained with trypan blue, and viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

-

CellTiter-Blue® Assay: A resazurin-based solution is added to the wells. Viable cells reduce resazurin to the fluorescent resorufin, and fluorescence is measured to determine cell viability.

-

xCELLigence Real-Time Cell Analysis: Cells are grown on plates with integrated microelectrodes. Changes in cell number, adhesion, and morphology are monitored in real-time by measuring electrical impedance.

-

LDH Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is quantified as a measure of cytotoxicity.

-

-

Glucose Uptake Assay

-

Objective: To measure the rate of glucose transport into cells.

-

General Protocol (using 2-deoxyglucose):

-

Cell Culture: Cells are cultured to a desired confluency.

-

Serum Starvation: Cells are serum-starved for a few hours to lower basal glucose uptake.

-

Treatment: Cells are pre-treated with this compound or a control.

-

Glucose Uptake: A glucose analog, 2-deoxyglucose (2-DG), often radiolabeled (e.g., with ³H or ¹⁴C) or fluorescently tagged, is added to the cells for a short incubation period.

-

Termination of Uptake: The uptake is stopped by washing the cells with ice-cold buffer.

-

Cell Lysis: Cells are lysed to release the intracellular contents.

-

Quantification: The amount of 2-DG taken up by the cells is quantified. For radiolabeled 2-DG, this is done using a scintillation counter. For non-radioactive methods, a coupled enzymatic assay is used to measure the accumulated 2-deoxyglucose-6-phosphate (2-DG6P) via spectrophotometry or luminescence[9][10].

-

PFKFB3 Kinase Inhibition Assay

-

Objective: To determine if this compound directly inhibits the enzymatic activity of PFKFB3.

-

General Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing recombinant PFKFB3 enzyme, its substrate fructose-6-phosphate, and ATP in a suitable buffer.

-

Inhibitor Addition: Varying concentrations of this compound or a known PFKFB3 inhibitor (as a positive control) are added to the reaction mixture.

-

Enzymatic Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.

-

Detection of Product: The amount of fructose-2,6-bisphosphate produced is measured. This can be done using a variety of methods, including coupling the reaction to other enzymes that produce a detectable signal (e.g., colorimetric or fluorescent).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined.

-

In Vivo Tumor Growth Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

General Protocol:

-

Tumor Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor size is measured regularly (e.g., with calipers), and animal body weight and general health are monitored.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).

-

The following diagram illustrates a general workflow for an in vivo tumor xenograft study.

Caption: General workflow for an in vivo tumor xenograft study to evaluate this compound efficacy.

Conclusion

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (this compound) is a small molecule that has been shown to inhibit glycolysis and exhibit antiproliferative and antitumor effects in various cancer models. While it was initially reported to be a direct inhibitor of PFKFB3, this mechanism of action has been challenged by more recent findings. The current body of evidence suggests that while this compound does impact cellular glucose metabolism, its effects may not be due to a direct interaction with PFKFB3. For researchers and drug development professionals, this underscores the critical need for rigorous target validation and a comprehensive understanding of a compound's mechanism of action. Further investigation is warranted to elucidate the precise molecular targets of this compound and to determine its full therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Three endpoints of in vivo tumour radiobiology and their statistical estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Small molecule this compound inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brocade Desktop: irua [repository.uantwerpen.be]

- 8. selleckchem.com [selleckchem.com]

- 9. Glucose Uptake-Glo Assay Technical Manual [promega.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Discovery and Synthesis of 3PO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Initially identified through computational modeling, this compound has been instrumental in elucidating the role of PFKFB3-driven glycolysis in various pathological conditions, including cancer and inflammatory diseases. This document details the synthetic protocol for this compound, its mechanism of action, and provides in-depth experimental procedures for key biological assays. Quantitative data are summarized for clarity, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. Recent studies have questioned the direct binding of this compound to PFKFB3, suggesting its effects may be mediated by changes in intracellular pH; this guide will address these evolving perspectives.

Discovery of this compound

The discovery of this compound as a PFKFB3 inhibitor was the result of a computational, structure-based drug design approach.[1][2] Researchers utilized the crystal structure of PFKFB3 to perform in silico screening of chemical libraries to identify compounds with the potential to bind to the enzyme's active site. This compound emerged from this screening as a promising candidate. Subsequent in vitro testing confirmed its ability to inhibit the kinase activity of recombinant PFKFB3 and suppress glycolytic flux in various cancer cell lines.[1][2]

Synthesis of this compound

The synthesis of this compound, a chalcone derivative, is achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the case of this compound, 3-pyridinecarboxaldehyde is reacted with 4-acetylpyridine.

Experimental Protocol: Synthesis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (this compound)

Materials:

-

3-Pyridinecarboxaldehyde

-

4-Acetylpyridine

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Stir plate and stir bar

-

Round-bottom flask

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve a stoichiometric equivalent of sodium hydroxide in a minimal amount of distilled water in a round-bottom flask, and then add ethanol.

-

Cool the alkaline solution in an ice bath with continuous stirring.

-

To this cooled solution, add an equimolar amount of 4-acetylpyridine and stir for approximately 15-20 minutes to facilitate the formation of the enolate.

-

Slowly add an equimolar amount of 3-pyridinecarboxaldehyde to the reaction mixture.

-

Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the precipitated product is collected by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.

Mechanism of Action and Biological Activity

This compound was initially characterized as a competitive inhibitor of the PFKFB3 isozyme, competing with its substrate, fructose-6-phosphate.[1] This inhibition leads to a reduction in the intracellular concentration of fructose-2,6-bisphosphate (Fru-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. The downstream effects include the suppression of glucose uptake, lactate production, and ATP synthesis.[1][2]

However, more recent evidence suggests that this compound may not directly bind to PFKFB3. These studies propose that this compound's inhibitory effect on glycolysis is a consequence of intracellular acidification due to the accumulation of lactic acid.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| PFKFB3 Inhibition (IC50) | 22.9 µM | Recombinant human PFKFB3 | |

| 25 µM | Recombinant PFKFB3 | [3][4] | |

| Cell Proliferation (IC50) | 1.4 - 24 µmol/L | Various malignant hematopoietic and adenocarcinoma cell lines | [1] |

| Effect on Metabolites | Decreased Fru-2,6-BP, lactate, ATP, NAD+, and NADH | Jurkat T-cell leukemia | [1] |

| Increased lactate, phenylalanine, and L-glutamine; Decreased glutathione | Human neutrophils |

Key Experimental Protocols

PFKFB3 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PFKFB3.

Materials:

-

Recombinant human PFKFB3 protein

-

ATP

-

Fructose-6-phosphate (F6P)

-

This compound (or other test compounds)

-

Kinase assay buffer

-

Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant PFKFB3 enzyme, and F6P.

-

Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture in a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically luminescence or fluorescence.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Neutrophil ROS and NET Production Assay

This protocol details the measurement of reactive oxygen species (ROS) and neutrophil extracellular trap (NET) formation in neutrophils treated with this compound.

Materials:

-

Isolated human neutrophils

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or other stimuli

-

Dihydrorhodamine 123 (DHR 123) for ROS detection

-

SYTOX Green nucleic acid stain for NET detection

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Isolate human neutrophils from whole blood using density gradient centrifugation.

-

Resuspend the neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

For ROS detection: Add DHR 123 to the neutrophil suspension.

-

For NET detection: Add SYTOX Green to the neutrophil suspension.

-

Stimulate the neutrophils with PMA to induce ROS production and NETosis.

-

Measure the fluorescence intensity over time using a microplate reader or analyze the cells by flow cytometry. An increase in DHR 123 fluorescence indicates ROS production, while an increase in SYTOX Green fluorescence indicates NET formation.

NMR Metabolomics of this compound-Treated Neutrophils

This protocol outlines the steps for analyzing the metabolic profile of neutrophils after treatment with this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Isolated human neutrophils

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

Water (NMR grade)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Isolate human neutrophils and culture them in the presence of this compound or a vehicle control for a specified duration.

-

Harvest the cells by centrifugation and wash them with ice-cold PBS to remove extracellular metabolites.

-

Quench the metabolism by adding a cold methanol/water solution.

-

Perform a metabolite extraction using a methanol/chloroform/water solvent system.

-

Separate the polar (methanolic) and non-polar (chloroform) phases by centrifugation.

-

Lyophilize the polar extract containing the intracellular metabolites.

-

Reconstitute the dried extract in a deuterated buffer solution suitable for NMR analysis and transfer it to an NMR tube.

-

Acquire 1H-NMR spectra using a high-resolution NMR spectrometer.

-

Process the NMR data and identify and quantify the metabolites using specialized software.

Visualizations

Signaling Pathway

Caption: PFKFB3 signaling pathway in glycolysis.

Experimental Workflows

Caption: Workflow for PFKFB3 kinase inhibition assay.

Caption: Workflow for neutrophil ROS and NET production assay.

Caption: Workflow for NMR metabolomics of treated neutrophils.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. PFKFB3-Mediated Glycolysis Boosts Fibroblast Activation and Subsequent Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 3PO on Angiogenesis and Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) and its effects on angiogenesis and tumor progression. By primarily targeting the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), this compound disrupts the metabolic processes that fuel endothelial cell proliferation and migration, key events in the formation of new blood vessels. This document details the mechanism of action of this compound, summarizes key quantitative findings from in vitro and in vivo studies, provides detailed experimental protocols for assessing its efficacy, and illustrates the underlying signaling pathways. Recent evidence suggesting potential off-target effects of this compound is also discussed, offering a complete picture for researchers in the field of cancer biology and drug development.

Introduction: The Role of PFKFB3 in Pathological Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen and to remove metabolic waste. A key metabolic adaptation that supports the high energetic and biosynthetic demands of proliferating endothelial cells during angiogenesis is a shift towards aerobic glycolysis, a phenomenon also observed in cancer cells.

Central to this metabolic reprogramming is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] The kinase activity of the PFKFB3 isozyme is significantly higher than its phosphatase activity, leading to elevated levels of F2,6BP and a subsequent increase in glycolytic flux.[3] This heightened glycolytic rate provides ATP and essential building blocks for the rapid proliferation and migration of endothelial cells, thereby driving angiogenesis.[1][4] Consequently, PFKFB3 has emerged as a promising therapeutic target for anti-angiogenic and anti-cancer therapies.

This compound: A Small Molecule Inhibitor of PFKFB3

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (this compound) is a small molecule inhibitor that has been widely studied for its ability to suppress glycolysis by targeting PFKFB3. By reducing the intracellular levels of F2,6BP, this compound effectively dampens the high glycolytic rate in endothelial and tumor cells, leading to a range of anti-angiogenic and anti-tumor effects.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PFKFB3, which leads to a reduction in glycolytic flux. This metabolic modulation has several downstream consequences that collectively impair angiogenesis and tumor growth:

-

Inhibition of Endothelial Cell Proliferation and Migration: By restricting the energy and biosynthetic precursors supplied by glycolysis, this compound hampers the proliferation and migration of endothelial cells, which are essential for the sprouting of new blood vessels.[4]

-

Tumor Vessel Normalization: At lower doses, this compound has been shown to induce tumor vessel normalization.[5][6] This process involves the maturation of the tumor vasculature, leading to improved blood flow, reduced hypoxia, and enhanced delivery of chemotherapeutic agents.[5]

-

Induction of Tumor Cell Apoptosis: At higher concentrations, this compound can directly induce apoptosis in cancer cells by creating a severe energy crisis.[7]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cellular processes and tumor growth as reported in various studies.

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| Endothelial Cells (NECs) | Proliferation | Dose-dependent | IC50 ~10 µM | [8] |

| Endothelial Cells (eTECs) | Proliferation | Dose-dependent | IC50 ~5 µM | [8] |

| B16-F10 Melanoma | Proliferation | Dose-dependent | IC50 > 25 µM | [8] |

| Panc02 Pancreatic Cancer | Proliferation | Dose-dependent | IC50 > 25 µM | [7] |

| Colorectal Cancer Cells | Invasion | Not specified | Reduction in invasion | [6] |

| Endothelial Cells | Glycolytic Flux | 10 µM and 30 µM | Concentration-dependent decrease | [7] |

Table 1: In Vitro Effects of this compound on Cellular Functions. This table highlights the differential sensitivity of endothelial versus cancer cells to this compound, with endothelial cells showing greater sensitivity to the anti-proliferative effects of the inhibitor.

| Tumor Model | This compound Dosage | Administration Route | Treatment Schedule | Effect on Tumor Growth | Reference |

| B16-F10 Melanoma (subcutaneous) | 25 mg/kg | Intraperitoneal (i.p.) | 3 times/week | No significant effect on primary tumor growth, but reduced metastasis | [8] |

| Rectal Cancer Patient-Derived Xenograft (PDX) | Not specified | In vivo | Neoadjuvant treatment | Increased tumor necrosis and alleviated hypoxia when combined with radiotherapy | [6] |

| B16-F10 Melanoma | 70 mg/kg (maximum tolerated dose) | Not specified | Not specified | Reduced tumor growth | [7] |

Table 2: In Vivo Effects of this compound on Tumor Growth and Metastasis. This table illustrates the dose-dependent effects of this compound in vivo, with lower doses promoting vessel normalization and reducing metastasis, while higher doses are required to inhibit primary tumor growth.

Signaling Pathways Modulated by this compound

The anti-angiogenic and anti-tumor effects of this compound are mediated through the modulation of several key signaling pathways.

PFKFB3-Mediated Glycolysis and Angiogenesis

The central pathway affected by this compound is the PFKFB3-driven glycolytic pathway in endothelial cells. Pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) upregulate PFKFB3 expression, leading to increased glycolysis and subsequent endothelial cell proliferation and migration. By inhibiting PFKFB3, this compound disrupts this cascade, thereby inhibiting angiogenesis.[2][3][9]

Caption: PFKFB3-mediated control of angiogenesis.

Controversy and Potential Off-Target Effects: NF-κB and JNK Signaling

Recent studies have raised questions about the direct binding of this compound to PFKFB3, suggesting that some of its anti-inflammatory and anti-angiogenic effects may be mediated through off-target mechanisms.[10][11] One prominent alternative mechanism is the inhibition of the NF-κB and JNK signaling pathways. Pro-inflammatory cytokines like IL-1β and TNF-α activate these pathways, leading to the expression of adhesion molecules and promoting inflammation-associated angiogenesis. This compound has been shown to inhibit the phosphorylation of key components of these pathways, such as IKKα/β and JNK, independently of PFKFB3.[10][11][12]

Caption: Proposed off-target effects of this compound on NF-κB and JNK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on angiogenesis and tumor growth.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement membrane extract (e.g., Matrigel®)

-

96-well culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Calcein AM (for fluorescence-based quantification)

-

Microplate reader and fluorescence microscope

Procedure:

-

Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µL of the extract to each well of a 96-well plate.[13] Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.

-

Treatment: Add this compound to the cell suspension at the desired final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Add 100 µL of the cell suspension (containing this compound or vehicle) to each well of the coated plate. Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification:

-

Microscopy: Observe the formation of tube-like structures using a phase-contrast microscope. Capture images for qualitative analysis.

-

Quantification: For quantitative analysis, the total tube length, number of junctions, and number of loops can be measured using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Alternatively, stain the cells with Calcein AM and measure the fluorescence intensity using a microplate reader as an indicator of cell viability and network formation.[14]

-

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the effect of this compound on tumor growth in a mouse model.

Caption: General workflow for an in vivo tumor xenograft study.

Procedure:

-

Cell Preparation: Culture the desired cancer cell line (e.g., B16-F10 melanoma, Panc02 pancreatic cancer) under standard conditions.[15] Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, co-injection with Matrigel (1:1 ratio) can improve tumor take rate.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor xenografts. For syngeneic models (e.g., B16-F10 in C57BL/6 mice), immunocompetent mice are used.

-

Tumor Inoculation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[15]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the health of the animals daily.

-

Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound at the desired dosage and schedule (e.g., 25 mg/kg, intraperitoneally, 3 times per week).[8] The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width² x length) / 2.

-

Endpoint and Analysis: Euthanize the mice when the tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study period. Excise the tumors for further analysis, such as histological examination (H&E staining), immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and vessel density (e.g., CD31).

Western Blotting for Phosphorylated Proteins (e.g., p-Akt)

This protocol is used to detect the phosphorylation status of key signaling proteins.

Materials:

-

Cell or tissue lysates

-

Lysis buffer containing phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Lyse cells or homogenized tissue in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[16] Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-Akt) diluted in 5% BSA/TBST overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-Akt).

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-angiogenic and anti-tumor agent, primarily through its inhibitory effects on PFKFB3-driven glycolysis. The ability of this compound to inhibit endothelial cell proliferation and migration, as well as to induce tumor vessel normalization, makes it an attractive candidate for cancer therapy, particularly in combination with conventional chemotherapy or radiotherapy.

However, the emerging evidence of potential off-target effects, specifically the modulation of NF-κB and JNK signaling, adds a layer of complexity to its mechanism of action. While these off-target effects may contribute to its anti-inflammatory and anti-angiogenic properties, they also highlight the need for further research to fully elucidate the molecular targets of this compound.

Future research should focus on:

-

Clarifying the direct molecular targets of this compound: Utilizing techniques such as chemical proteomics to definitively identify the binding partners of this compound.

-

Optimizing dosing strategies: Further investigating the differential effects of low-dose versus high-dose this compound to maximize the therapeutic window for tumor vessel normalization and minimize toxicity.

-

Exploring combination therapies: Designing rational combination strategies that leverage the vessel-normalizing effects of this compound to enhance the efficacy of other anti-cancer agents.

A deeper understanding of the multifaceted mechanisms of this compound will be crucial for its successful translation into clinical practice and for the development of next-generation anti-glycolytic therapies for cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | PFKFB3: A Potential Key to Ocular Angiogenesis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Normalizing Function of Tumor Vessels: Progress, Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor Vessel Normalization via PFKFB3 Inhibition Alleviates Hypoxia and Increases Tumor Necrosis in Rectal Cancer upon Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PFKFB3: A Potential Key to Ocular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits inflammatory NFκB and stress-activated kinase signaling in primary human endothelial cells independently of its target PFKFB3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits inflammatory NFκB and stress-activated kinase signaling in primary human endothelial cells independently of its target PFKFB3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. bioscience.co.uk [bioscience.co.uk]

- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 16. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

An In-depth Technical Guide to 3-Phosphoglycerate (3PO): A PFKFB3 Inhibitor

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical compound 3PO, a well-documented inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This document details its chemical identity, sourcing, mechanism of action, and its application in experimental settings, with a focus on cancer research.

Chemical Identity and Suppliers

CAS Number: 18550-98-6[1][2][3][4]

Chemical Name: 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Molecular Formula: C₁₃H₁₀N₂O

Molecular Weight: 210.23 g/mol [4]

Synonyms: (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, this compound (inhibitor of glucose metabolism)[4]

Chemical Suppliers

A variety of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of potential sources.

| Supplier | Website | Notes |

| MedChemExpress | --INVALID-LINK-- | Provides detailed product information and protocols. |

| Selleck Chemicals | --INVALID-LINK-- | Offers data on in vitro and in vivo activity. |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Provides product specifications and safety data.[4][5] |

| Tocris Bioscience | --INVALID-LINK-- | Offers biological activity data.[6] |

| ChemicalBook | --INVALID-LINK-- | Lists multiple suppliers and chemical properties.[1] |

| Abbexa | --INVALID-LINK-- | Provides information on biochemical pathways.[7] |

| Calbiochem (Merck) | --INVALID-LINK-- | |

| Cayman Chemical | --INVALID-LINK-- |

Mechanism of Action and Biological Effects

This compound is widely recognized as a small molecule inhibitor of PFKFB3, an enzyme that plays a crucial role in regulating glycolysis.[8][9] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to a decrease in glycolytic flux.[8][9] This inhibitory action results in suppressed glucose uptake and reduced production of lactate, ATP, NAD+, and NADH.[8][9]

The reliance of many cancer cells on glycolysis for energy production, even in the presence of oxygen (the Warburg effect), makes PFKFB3 an attractive target for cancer therapy.[10] Inhibition of PFKFB3 by this compound has been shown to selectively suppress the proliferation of various cancer cell lines and inhibit tumor growth in preclinical models.[8][9][11]

However, it is important to note a recent development in the understanding of this compound's mechanism. Some studies suggest that this compound may not directly bind to PFKFB3 but instead exerts its inhibitory effects on glycolysis by causing intracellular acidification through the accumulation of lactic acid.[12][13][14] This finding suggests that this compound's effects might be more complex and could involve off-target activities. Researchers should consider this alternative mechanism when interpreting experimental results.

Signaling Pathways

The activity of PFKFB3 and the effects of its inhibition by this compound are intertwined with several critical signaling pathways, particularly in the context of cancer and other diseases.

HIF-1α Signaling Pathway

Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α upregulates the expression of genes involved in glycolysis, including PFKFB3, to promote cell survival in low-oxygen environments.[10][15] This positions PFKFB3 as a key downstream effector of HIF-1α-driven metabolic reprogramming in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, has been shown to induce the expression of PFKFB3.[16] This connection highlights a link between growth factor signaling and metabolic reprogramming, where activated Akt can promote glycolysis to support cell proliferation.

TGF-β1/SMAD2/3 Signaling Pathway

Recent studies have implicated PFKFB3 in fibrosis, with this compound showing potential to reduce cardiac remodeling after myocardial infarction.[17] This effect is linked to the inhibition of the Transforming growth factor-beta 1 (TGF-β1)/SMAD2/3 signaling pathway, a key driver of fibrosis.[17]

Quantitative Data

The inhibitory effects of this compound have been quantified in numerous studies. The following tables summarize key data points.

In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined for various cancer cell lines, demonstrating its cytostatic and cytotoxic effects.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Jurkat | T-cell leukemia | 1.4 - 24 | [9] |

| Transformed Human Bronchial Epithelial Cells | Lung Cancer | 1.4 | [5] |

| Various Hematopoietic and Adenocarcinoma Cell Lines | Various | 1.4 - 24 | [8] |

| A375 | Melanoma | >50 (significant decrease in survival) | [18] |

| HCT-116, HT-29, SW-1463, SW-837 | Colorectal Cancer | Concentration-dependent inhibition | [19] |

In Vivo Efficacy: Tumor Growth Inhibition

Administration of this compound in animal models has shown significant suppression of tumor growth.

| Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |

| Lewis Lung Carcinoma Xenograft | C57Bl/6 mice | 0.07 mg/g, i.p., daily | Significant suppression of tumor growth. | [9][20] |

| MDA-MB-231 Breast Adenocarcinoma Xenograft | BALB/c athymic mice | 0.07 mg/g, i.p., cyclical dosing | Significant suppression of tumor growth. | [9][20] |

| HL-60 Leukemia Xenograft | BALB/c athymic mice | 0.07 mg/g, i.p., cyclical dosing | Significant suppression of tumor growth. | [9][20] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols involving this compound.

Cell Proliferation Assay

This protocol describes a common method to assess the effect of this compound on cancer cell proliferation.

Methodology:

-

Cell Culture: Maintain the cancer cell line of interest in the recommended culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the this compound stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Assessment: Use a colorimetric or fluorometric cell viability assay such as MTT, XTT, or CellTiter-Glo®. Follow the manufacturer's instructions for the addition of the reagent and incubation.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Methodology:

-

Preparation of Matrigel: Thaw Matrigel on ice overnight. Pipette a thin layer of Matrigel into the wells of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

-

Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line.

-

Cell Seeding and Treatment: Resuspend the endothelial cells in a medium containing various concentrations of this compound. Seed the cells onto the solidified Matrigel.

-

Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium, sometimes mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Prepare a sterile solution of this compound for injection. Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or cyclical). Administer the vehicle solution to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis such as histology or Western blotting. Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of glycolysis in various biological processes, particularly in cancer. Its ability to inhibit PFKFB3 and disrupt cancer cell metabolism has been demonstrated in numerous studies. However, researchers should be mindful of the evolving understanding of its precise mechanism of action. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting PFKFB3 and to ensure the generation of robust and reproducible scientific findings.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]